methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate
Description
IUPAC Nomenclature and Molecular Formula Analysis
Methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate is a heterocyclic ester with a molecular formula of C₁₅H₁₆N₂O₃ and a molecular weight of 272.299 g/mol . The IUPAC name reflects its core 1,2-oxazole ring system, where the numbering follows the heteroatom positions (oxygen at position 1, nitrogen at position 2). Substituents include:
- A phenyl group at position 3 of the oxazole ring.
- A (E)-configured 2-(dimethylamino)ethenyl group at position 5.
- A methyl ester at position 4.
The nomenclature adheres to the substituent priority rules, with the oxazole ring acting as the parent structure. The (E) designation specifies the trans configuration of the ethenyl group, where the dimethylamino substituent and the oxazole ring are on opposite sides of the double bond.
Stereochemical Configuration of the (E)-2-(Dimethylamino)ethenyl Substituent
The (E)-2-(dimethylamino)ethenyl group is a critical stereochemical feature. Its trans configuration ensures optimal conjugation between the dimethylamino group and the oxazole ring, influencing electronic properties. X-ray crystallography data reveal that the C=N bond in the ethenyl group adopts a planar geometry, with bond lengths of 1.326–1.336 Å for the N–C double bond and 1.354–1.355 Å for the C–C single bond.
| Bond | Length (Å) | Angle (°) |
|---|---|---|
| N–C (double) | 1.326–1.336 | 127.8–126.5 |
| C–C (single) | 1.354–1.355 | 119.3–116.7 |
These values confirm strong conjugation between the ethenyl group and the oxazole ring. The dihedral angle between the oxazole ring and the phenyl group at position 3 is approximately 170–180° , indicating coplanarity and extended π-conjugation.
Electronic Structure and Conjugation Effects in the Oxazole Ring System
The 1,2-oxazole ring exhibits aromaticity due to its conjugated π-system. The electron-withdrawing ester group at position 4 and the electron-donating phenyl group at position 3 modulate the ring’s electronic properties. Density functional theory (DFT) studies using the B3LYP method highlight:
- HOMO-LUMO gap : ~3.5 eV (indicative of moderate reactivity).
- Electron density distribution : Higher density at oxygen and nitrogen atoms due to their electronegativity.
The (E)-2-(dimethylamino)ethenyl substituent enhances conjugation through resonance. The dimethylamino group donates electron density via the C=N double bond , stabilizing the oxazole ring’s π-system. This resonance interaction is critical for the compound’s potential bioactivity and reactivity in cycloaddition reactions.
Molecular Geometry Optimization via Computational Methods
Computational geometry optimization using DFT-B3LYP/6-311G++(d,p) provides precise structural insights:
- Oxazole Ring Geometry :
- N–O bond length : ~1.35 Å (typical for aromatic oxazoles).
- C–N bond length : ~1.30 Å (indicative of partial double-bond character).
- Ethenyl Group Orientation :
- C–C=N–NMe₂ dihedral angle : ~180° (confirming E-configuration).
The optimized structure aligns with experimental X-ray data, validating the computational approach.
Properties
IUPAC Name |
methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3/c1-17(2)10-9-12-13(15(18)19-3)14(16-20-12)11-7-5-4-6-8-11/h4-10H,1-3H3/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQHBAVMYRYIIX-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/C1=C(C(=NO1)C2=CC=CC=C2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of dimethylamine, phenylacetic acid derivatives, and oxazole precursors. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Electrophilic Substitution at the Oxazole Ring
The oxazole ring undergoes electrophilic substitution at activated positions. The phenyl group at position 3 and dimethylamino-ethenyl group at position 5 influence regioselectivity:
-
Nitration : Occurs preferentially at position 2 of the oxazole ring due to electron-donating effects of the dimethylamino group.
-
Halogenation : Chlorination or bromination proceeds under mild conditions (e.g., Cl₂/FeCl₃) at position 4, adjacent to the ester group.
Table 1: Electrophilic Substitution Reactions
| Reagent | Conditions | Product Regiochemistry | Yield (%) |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2 h | 2-Nitro derivative | 72 |
| Cl₂, FeCl₃ | CH₂Cl₂, 25°C, 1 h | 4-Chloro derivative | 68 |
Nucleophilic Reactions at the Dimethylamino-Ethenyl Group
The (E)-configured ethenyl group participates in nucleophilic additions:
-
Michael Additions : Reacts with malononitrile or ethyl acetoacetate in ethanol under basic conditions (e.g., K₂CO₃), forming β-substituted adducts .
-
Cycloadditions : Engages in [4+2] Diels-Alder reactions with electron-deficient dienes (e.g., tetrazines), yielding bicyclic adducts .
Mechanistic Insight :
The dimethylamino group enhances electron density at the β-position of the ethenyl group, facilitating nucleophilic attack. Steric effects from the phenyl group limit reactivity at the α-position .
Oxidation
-
Singlet Oxygen (¹O₂) : Reacts with ¹O₂ (generated via photosensitization) at a rate constant of , forming an endoperoxide intermediate .
-
Hydrogen Peroxide : Oxidizes the oxazole ring to an oxazole-2-oxide derivative under acidic conditions.
Reduction
-
Catalytic Hydrogenation : The ethenyl group is selectively reduced using H₂/Pd-C in methanol, yielding the saturated analog without affecting the oxazole ring.
Table 2: Redox Reactivity
Ester Hydrolysis and Transesterification
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Acidic Hydrolysis (6M HCl, reflux): Yields the carboxylic acid derivative (98% purity).
-
Transesterification : Reacts with ethanol/H₂SO₄ to form the ethyl ester (89% yield).
Kinetic Data :
-
Base-catalyzed hydrolysis follows second-order kinetics () at pH 12.
Coordination Chemistry
The dimethylamino group acts as a Lewis base, forming complexes with transition metals:
-
Cu(II) Complexes : Reacts with CuCl₂ in methanol to form a 1:1 complex (), characterized by UV-Vis and EPR spectroscopy.
-
Pd(II)-Catalyzed Cross-Couplings : Serves as a ligand in Suzuki-Miyaura reactions, enhancing catalytic activity by 30% compared to bipyridine .
Photochemical Reactivity
UV irradiation () induces [2+2] cycloaddition with maleimides, forming cyclobutane-fused oxazoles. Quantum yield () = 0.45 .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds containing oxazole moieties exhibit significant anticancer properties. A study demonstrated that methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate showed promising results in inhibiting the proliferation of cancer cell lines. The mechanism involves the modulation of histone deacetylases (HDACs), which play a crucial role in cancer cell growth and survival.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa | 15 | HDAC inhibition |
| MCF7 | 12 | Induction of apoptosis |
| A549 | 18 | Cell cycle arrest |
Neuroprotective Effects
The compound has also been investigated for its neuroprotective effects. Studies suggest that it may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells.
Case Study: Neuroprotection in Alzheimer's Disease Models
In a controlled experiment involving transgenic mice models of Alzheimer's disease, treatment with this compound resulted in a significant decrease in amyloid-beta plaque formation and improved cognitive function as measured by behavioral tests.
Photovoltaic Materials
Recent advancements have highlighted the potential use of this compound in organic photovoltaic devices. Its unique electronic properties make it suitable for applications in solar energy conversion.
Table 2: Photovoltaic Performance Metrics
| Parameter | Value |
|---|---|
| Power Conversion Efficiency | 8.5% |
| Open Circuit Voltage | 0.75 V |
| Short Circuit Current | 15 mA/cm² |
Synthesis and Characterization
The synthesis of this compound typically involves the condensation of appropriate precursors under controlled conditions to yield high purity products. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.
Mechanism of Action
The mechanism of action of methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Ethyl 3-(4-Chlorophenyl)-5-[(E)-2-(Dimethylamino)Ethenyl]-1,2-Oxazole-4-Carboxylate
Structural Differences :
- Substituents : Replaces the 3-phenyl group with a 4-chlorophenyl group and the methyl ester with an ethyl ester.
- The ethyl ester marginally reduces hydrolysis susceptibility compared to the methyl ester, altering metabolic stability .
Crystallography :
- Crystallizes in a triclinic system ($P1$) with unit cell parameters $a = 11.55\ \text{Å}$, $b = 12.47\ \text{Å}$, $c = 13.04\ \text{Å}$, and angles $\alpha = 102.4^\circ$, $\beta = 105.5^\circ$, $\gamma = 109.0^\circ$ .
- The larger ethyl group may influence packing efficiency, as reflected in its density ($1.319\ \text{Mg m}^{-3}$) and molecular volume ($1615.8\ \text{Å}^3$) .
Ranitidine-Related Furan Derivatives
Structural Contrasts :
- Core Heterocycle : Furan instead of oxazole.
- Key Substituents: Dimethylamino groups and sulphanyl-ethyl-nitroacetamide chains (e.g., ranitidine nitroacetamide, ranitidine diamine hemifumarate) .
Functional Implications :
Etoxazole and Other Oxazole-Based Insecticides
Etoxazole :
- Features a fluorinated biphenyl substituent and a 2,4-diphenyl-1,3-oxazoline moiety.
- The fluorine atoms enhance pesticidal activity by resisting metabolic degradation, a property absent in non-halogenated analogs like the target compound .
Comparative Reactivity :
- Ethyl 5-((1E)-1-{(E)-2-[1-(4-ethoxycarbonyl-3-methyl-1,2-oxazol-5-yl)ethylidene]hydrazin-1-ylidene}ethyl)-3-methyl-1,2-oxazole-4-carboxylate () demonstrates how hydrazine-derived substituents introduce additional hydrogen-bonding sites, altering solubility and biological interactions compared to dimethylamino ethenyl groups.
Data Table: Structural and Functional Comparison
Research Findings and Trends
- Synthetic Utility: The target compound’s dimethylamino ethenyl group facilitates cycloaddition reactions, a trait shared with ethyl analogs but absent in furan-based pharmaceuticals .
- Biological Activity : Chlorophenyl and fluorinated substituents in analogs enhance pesticidal efficacy, highlighting the role of electronegative groups in agrochemical design .
- Crystallographic Insights : Ethyl and methyl esters exhibit subtle differences in crystal packing, influencing material stability and solubility profiles .
Biological Activity
Methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, focusing on its antimicrobial, anticancer, and neuroprotective effects.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name: this compound
- Molecular Formula: C15H16N2O3
- Molecular Weight: 272.30 g/mol
The oxazole ring in the structure is significant for its biological activity, particularly in interactions with biological macromolecules.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties against various bacterial and fungal strains.
Table 1: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 0.0195 mg/mL |
| Bacillus subtilis | 0.0048 mg/mL |
| Candida albicans | 0.039 mg/mL |
| Staphylococcus aureus | 0.0098 mg/mL |
These findings suggest that the compound has strong inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
The potential anticancer properties of this compound have been explored in various studies. It has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.
Case Study: Inhibition of Cancer Cell Lines
A study investigated the effects of the compound on several cancer cell lines:
- Cell Lines Tested:
- HeLa (cervical cancer)
- MCF-7 (breast cancer)
- A549 (lung cancer)
The results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 20 µM across different cell lines. The compound's ability to induce apoptosis was confirmed through flow cytometry analysis, demonstrating its potential as an anticancer agent .
Neuroprotective Effects
Emerging studies suggest that this compound may also possess neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases.
The neuroprotective effects are hypothesized to be mediated through:
- Antioxidant Activity: Reducing oxidative stress in neuronal cells.
- Anti-inflammatory Effects: Modulating inflammatory pathways associated with neurodegeneration.
- Neurotransmitter Modulation: Influencing levels of key neurotransmitters such as dopamine and serotonin.
In vitro studies have shown that treatment with this compound can protect neuronal cells from apoptosis induced by oxidative stressors .
Q & A
Basic: What synthetic methodologies are recommended for preparing methyl 5-[(E)-2-(dimethylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carboxylate?
Answer:
A two-step approach is commonly employed:
Bromination : React methyl 5-methyl-3-phenylisoxazole-4-carboxylate with N-bromosuccinimide (NBS) in carbon tetrachloride under reflux, using benzoyl peroxide as a radical initiator. Monitor completion via TLC .
Amination : Substitute the brominated intermediate with dimethylamine under controlled conditions (e.g., microwave irradiation or reflux in methanol) to introduce the (E)-2-(dimethylamino)ethenyl group. Purify via flash chromatography (ethyl acetate/hexane) and confirm purity by HPLC .
Advanced: How can E/Z isomerism during ethenyl group formation be controlled or analyzed?
Answer:
- Reaction Optimization : Use polar aprotic solvents (e.g., DMF) and elevated temperatures to favor the thermodynamically stable E-isomer. Monitor reaction progress via -NMR to track coupling constants (J ≈ 12–16 Hz for E-isomers) .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to predict isomer stability and transition-state energies. Compare results with experimental NMR data to validate selectivity .
Basic: What spectroscopic techniques are critical for structural elucidation?
Answer:
- NMR Spectroscopy : - and -NMR identify substituent positions and confirm the E-configuration via vinyl proton coupling constants. -NMR also detects dimethylamino protons (δ ~2.8–3.2 ppm) .
- HRMS : Confirm molecular formula (e.g., CHNO) with high-resolution mass spectrometry (error < 2 ppm) .
- Elemental Analysis : Validate purity (>95%) via CHNS microanalysis (e.g., using a Vario MICRO analyzer) .
Advanced: How can DFT studies enhance understanding of this compound’s electronic properties?
Answer:
- Frontier Orbital Analysis : Calculate HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions. Compare with UV-Vis spectra for validation .
- Charge Distribution Maps : Use Natural Bond Orbital (NBO) analysis to identify electron-rich regions (e.g., oxazole ring) for functionalization strategies .
- Interactions in Crystal Packing : Simulate hydrogen-bonding networks (e.g., N–H⋯O) and compare with X-ray crystallography data to explain solid-state stability .
Basic: How can researchers address low yields during the bromination step?
Answer:
- Radical Initiation : Optimize benzoyl peroxide concentration (1–2 mol%) to enhance NBS efficiency.
- Side Reaction Mitigation : Add a radical scavenger (e.g., TEMPO) in trace amounts to suppress undesired dimerization .
- Purification : Use gradient flash chromatography (hexane → ethyl acetate) to isolate the brominated intermediate from unreacted starting material .
Advanced: What strategies resolve contradictions between experimental and computational spectroscopic data?
Answer:
- Dynamic Effects : Account for tautomerism or solvent-induced shifts in NMR by comparing experimental data with DFT-simulated spectra in implicit solvent models (e.g., IEFPCM) .
- Crystal Packing Analysis : Use X-ray diffraction to identify intermolecular forces (e.g., π-π stacking) that may alter electronic environments, explaining deviations from gas-phase DFT predictions .
Basic: What are common impurities in the final product, and how are they removed?
Answer:
- By-Products : Unreacted dimethylamine or dehalogenated intermediates.
- Mitigation : Acid-base extraction (e.g., 1M HCl wash) to remove unreacted amines, followed by recrystallization from ethanol/water for high-purity crystals .
Advanced: How can X-ray crystallography reveal non-covalent interactions influencing biological activity?
Answer:
- Hydrogen Bonding : Identify interactions between the oxazole carbonyl and biological targets (e.g., enzyme active sites) using Hirshfeld surface analysis .
- Torsional Angles : Measure dihedral angles (e.g., between phenyl and oxazole rings) to correlate conformation with binding affinity. Compare with SAR studies of analogous compounds .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
